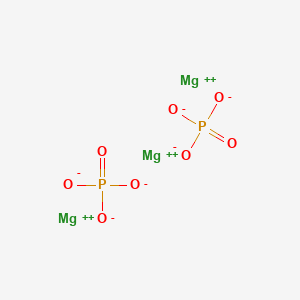
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of polyfluorinated compounds often involves the use of lithiation followed by reactions with various electrophiles. For instance, 1H-undecafluorobicyclo(2,2,1)heptane has been lithiated and converted into a range of derivatives, including 1-iodo- and 1-hydroxymethyl- derivatives . This suggests that the synthesis of 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane could potentially be achieved through similar lithiation strategies followed by an iodination step.
Molecular Structure Analysis
The molecular structure of polyfluorinated compounds is characterized by the presence of multiple fluorine atoms, which can significantly influence the physical and chemical properties due to their high electronegativity and small size. The presence of a bicyclic structure, as seen in 1H-undecafluorobicyclo(2,2,1)heptane, can introduce steric strain and influence the reactivity of the compound .
Chemical Reactions Analysis
Polyfluorinated compounds exhibit unique reactivities due to the strong carbon-fluorine bonds and the electron-withdrawing effects of fluorine. For example, the iodide derivative of 1H-undecafluorobicyclo(2,2,1)heptane can form a Grignard reagent, which can undergo further reactions or decompose to form other products . Additionally, the presence of sulfur in related compounds, such as undecafluoro- and 4H-decafluoro-bicyclo(2,2,1)heptane-1-thiol, can lead to the formation of disulfides and other sulfur-containing derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of polyfluorinated compounds are heavily influenced by the fluorine atoms. For example, the acidity of thiols can be increased in the presence of fluorine, as observed in the undecafluorothiol . The peculiar tautomeric features of fluorinated ketones, such as 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione, indicate that the presence of fluorine can affect the stability of different tautomeric forms . This suggests that 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane would also exhibit unique physical and chemical properties due to its high fluorine content.
Wissenschaftliche Forschungsanwendungen
Molecular Aggregates and Intermolecular Interactions
Research on 1-iodoperfluoroheptane, a compound closely related to 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane, has shown its ability to form stable aggregates with certain amines, such as tetramethylethylenediamine. These aggregates have been characterized by spectroscopic methods and X-ray diffraction, revealing exceptionally short nitrogen-iodine interactions and highlighting the potential of perfluorinated iodides in studying intermolecular forces and molecular assembly processes (Fontana et al., 2002).
Photoelectron Spectroscopy
High-resolution photoelectron spectroscopy of iodoalkanes, including perfluoroiodoalkanes, has been used to understand the electronic structures of these molecules. Such studies are essential for deciphering the effects of fluorination on the electronic properties of hydrocarbons and can be instrumental in designing new materials and catalysts (Boschi & Salahub, 1974).
Organic Synthesis and Fluorination Reactions
Research on polyfluorobicycloheptanes has demonstrated the utility of perfluorinated compounds in organic synthesis, particularly in the formation of novel fluorinated structures. Such studies contribute to the development of new synthetic routes and the exploration of reactivity patterns unique to fluorinated compounds (Hardwick et al., 1974).
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F11I/c8-3(9,1-2-19)4(10,11)5(12,13)6(14,15)7(16,17)18/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHJVWWDDAAVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061881 | |
| Record name | 1-Iodo-1H,1H,2H,2H-perfluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane | |
CAS RN |
1682-31-1 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1682-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001682311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodo-1H,1H,2H,2H-perfluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-7-iodoheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRJ4369RRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


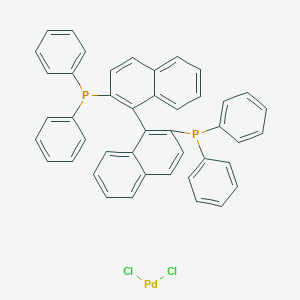




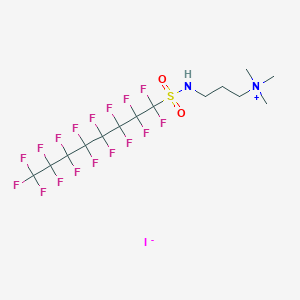

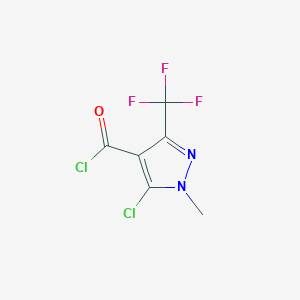
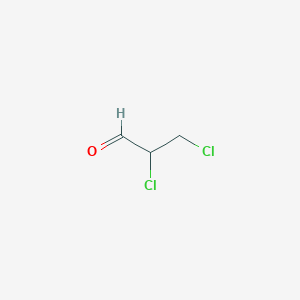
![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)


